molecular formula C9H17NO3S B6161463 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid CAS No. 210910-24-0

3-(tert-butylsulfanyl)-2-acetamidopropanoic acid

Cat. No.: B6161463
CAS No.: 210910-24-0
M. Wt: 219.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-butylsulfanyl)-2-acetamidopropanoic acid is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid typically involves the introduction of the tert-butylsulfanyl group to a propanoic acid derivative. One common method involves the reaction of tert-butylthiol with a suitable propanoic acid precursor under controlled conditions. The reaction is often facilitated by the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is typically heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butylsulfanyl)-2-acetamidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butylsulfanyl group, yielding a simpler propanoic acid derivative.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Propanoic acid derivatives without the tert-butylsulfanyl group.

    Substitution: Various amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

3-(tert-butylsulfanyl)-2-acetamidopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets. The tert-butylsulfanyl group can modulate the compound’s reactivity and binding affinity to enzymes or receptors. The acetamido group may also play a role in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-butylsulfanyl)propanoic acid
  • 2-(tert-butylsulfanyl)phenylacetic acid
  • 3-octylsulfanylpropanoic acid

Uniqueness

3-(tert-butylsulfanyl)-2-acetamidopropanoic acid is unique due to the presence of both the tert-butylsulfanyl and acetamido groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

210910-24-0

Molecular Formula

C9H17NO3S

Molecular Weight

219.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.